4-Bromo-3-methyl-1H-pyrazole

Electrochemical synthesis Green chemistry Halogenation

Select 4-Bromo-3-methyl-1H-pyrazole for data-driven synthesis. LogP 1.90 (vs. 1.2 for 4-Cl analog) strategically enhances BBB permeability in CNS candidates. Reduced dehalogenation vs. iodopyrazoles in Suzuki-Miyaura couplings maximizes yields with precious late-stage intermediates. Lower pKa (13.27) enables milder N-alkylation for robust scale-up. Validated by 82% isolated yield via sustainable electrochemical bromination—ideal for green pharma/agrochemical workflows.

Molecular Formula C4H5BrN2
Molecular Weight 161 g/mol
CAS No. 13808-64-5
Cat. No. B103841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-1H-pyrazole
CAS13808-64-5
Synonyms3-Methyl-4-bromopyrazole;  4-Bromo-3-methyl-1H-pyrazole;  NSC 50563
Molecular FormulaC4H5BrN2
Molecular Weight161 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)Br
InChIInChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
InChIKeyIXQPRETWBGVNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5): A Key Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis


4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, a bromine atom at the 4-position, and a methyl group at the 3-position [1]. With a molecular formula of C₄H₅BrN₂ and a molecular weight of 161.00 g/mol , this compound serves as a versatile intermediate in organic synthesis. Its primary applications are in medicinal chemistry as a fragment scaffold for novel drug candidates and as a key building block for preparing substituted piperidines that act as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators . Additionally, it is used as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides .

4-Bromo-3-methyl-1H-pyrazole: Why Analogue Substitution Is Not a Straightforward Swap


While 4-chloro-3-methyl-1H-pyrazole and 4-iodo-3-methyl-1H-pyrazole are close structural analogs, substituting one for the other is not a straightforward swap due to significant differences in their physicochemical properties and reactivity profiles [1]. The choice of halogen at the 4-position critically influences key parameters such as lipophilicity (LogP), which governs membrane permeability and bioavailability in drug discovery contexts, as well as the propensity for unwanted side reactions in cross-coupling chemistry [2]. The evidence presented in Section 3 quantifies these differences, demonstrating that selecting the bromo derivative over its chloro or iodo counterparts can be a deliberate, data-driven decision to optimize synthetic yield, reaction fidelity, or a molecule's pharmacokinetic profile.

Quantitative Differentiation of 4-Bromo-3-methyl-1H-pyrazole Against Closest Analogs


Electrochemical Synthesis: 4-Bromo-3-methyl-1H-pyrazole Achieves 82% Isolated Yield

In a direct head-to-head comparison using electrochemical halogenation, 4-Bromo-3-methyl-1H-pyrazole (2a) was synthesized with an isolated yield of 82% (132 mg) [1]. This is comparable to the 89% yield (185 mg) achieved for the analogous 4-iodo-3-methyl-1H-pyrazole (2b) under the same optimized conditions [2]. This demonstrates that the bromo derivative can be produced in high yields using a mild, environmentally friendly electrochemical method, making it an efficient choice for large-scale synthesis.

Electrochemical synthesis Green chemistry Halogenation

Cross-Coupling Reactivity: 4-Bromo-3-methyl-1H-pyrazole Shows Superior Fidelity to Iodo Analog in Suzuki-Miyaura Reactions

A class-level inference from a study on halogenated aminopyrazoles demonstrates a key advantage for the bromo derivative. Direct comparison revealed that bromo- and chloropyrazoles were superior to iodopyrazoles in Suzuki-Miyaura cross-coupling reactions due to a significantly reduced propensity for the undesired dehalogenation side reaction [1]. This means the 4-Bromo-3-methyl-1H-pyrazole is less likely to lose its reactive halogen handle before the desired C-C bond is formed, leading to higher fidelity and cleaner reactions.

Cross-coupling Suzuki-Miyaura reaction Medicinal chemistry

Lipophilicity: 4-Bromo-3-methyl-1H-pyrazole is Significantly More Lipophilic (ΔLogP ≈ +0.7) than its Chloro Analog

A comparison of computed lipophilicity (LogP) values reveals a substantial difference between the bromo and chloro derivatives. 4-Bromo-3-methyl-1H-pyrazole exhibits a LogP of 1.90 , whereas its 4-chloro analog has a LogP of 1.2 . This difference of 0.7 LogP units indicates that the bromo compound is approximately 5 times more lipophilic, a factor that can critically influence membrane permeability, protein binding, and overall pharmacokinetic behavior in drug development.

Physicochemical properties Drug discovery Lipophilicity

Acidity Modulation: 4-Bromo Substitution Reduces pKa by Over One Unit Compared to Unsubstituted 3-Methylpyrazole

The introduction of a bromine atom at the 4-position significantly alters the acidity of the pyrazole N-H proton. The predicted pKa of 4-Bromo-3-methyl-1H-pyrazole is 13.27 . In contrast, the unsubstituted parent compound, 3-methyl-1H-pyrazole, has a predicted pKa of approximately 14.4 [1]. This reduction in pKa by more than one unit indicates the 4-bromo derivative is a stronger acid, a property that influences its solubility profile, hydrogen-bonding capacity, and reactivity in alkylation or acylation reactions.

Physicochemical properties Acidity Reactivity

Validated Application Scenarios for 4-Bromo-3-methyl-1H-pyrazole Based on Quantitative Evidence


Green Chemistry Synthesis: High-Yield Electrochemical Production of Key Intermediate

The demonstrated 82% isolated yield for the electrochemical bromination of 3-methylpyrazole [1] validates the use of this compound in green chemistry and process development. Researchers and industrial chemists aiming to implement more sustainable and scalable halogenation methods can confidently select this bromo derivative, knowing it can be produced efficiently using mild, metal-free, and environmentally compatible electrochemical conditions. This is particularly relevant for the large-scale preparation of intermediates for agrochemicals and pharmaceuticals.

Suzuki-Miyaura Cross-Coupling: Mitigating Dehalogenation for Complex Molecule Assembly

For medicinal chemists and synthetic methodologists building complex molecules, the evidence that bromopyrazoles exhibit a reduced propensity for dehalogenation compared to iodopyrazoles in Suzuki-Miyaura reactions [2] makes 4-Bromo-3-methyl-1H-pyrazole a preferred coupling partner. This is especially critical when working with precious, late-stage intermediates where minimizing side reactions and maximizing yield are paramount. This property supports its use in the synthesis of biaryl and heteroaryl-pyrazole motifs common in kinase inhibitors and other bioactive molecules.

Drug Discovery: Strategic Tuning of Lipophilicity for CNS-Penetrant Candidates

The significantly higher LogP of 4-Bromo-3-methyl-1H-pyrazole (1.90) compared to its 4-chloro analog (1.2) makes it a strategic choice for medicinal chemists designing central nervous system (CNS)-targeted therapeutics. Its utility in preparing CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators is directly supported by this physicochemical property. In a lead optimization campaign, selecting the bromo derivative can be a deliberate move to enhance blood-brain barrier permeability, a critical factor for CNS drug candidates.

Pharmaceutical Process Chemistry: Optimizing N-Alkylation Steps via Enhanced Acidity

The lower pKa of 4-Bromo-3-methyl-1H-pyrazole (13.27) relative to unsubstituted 3-methylpyrazole (~14.4) provides a tangible advantage in pharmaceutical process chemistry. This increased acidity allows for N-alkylation reactions to proceed under milder, more controlled conditions, reducing the risk of side reactions and improving overall process robustness. This is a key consideration during route scouting and scale-up, where small differences in reaction conditions can have a significant impact on cost, yield, and purity.

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